molecular formula C14H11Br2NO2 B12008682 N-(4-(2,4-Dibromophenoxy)phenyl)acetamide CAS No. 401939-91-1

N-(4-(2,4-Dibromophenoxy)phenyl)acetamide

Cat. No.: B12008682
CAS No.: 401939-91-1
M. Wt: 385.05 g/mol
InChI Key: JJCDXXWNPBYQME-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dibromophenoxy)phenyl)acetamide is an organic compound with the molecular formula C14H11Br2NO2 and a molecular weight of 385.05 g/mol . This phenylacetamide derivative is characterized by a molecular structure where an acetamide group is linked to a 2,4-dibromophenoxy phenyl ring, a scaffold known to be of significant interest in medicinal chemistry research . While specific biological data for this compound is limited in the public domain, structural analogs and compounds within the same class, particularly N-phenylacetamide derivatives, have demonstrated notable potential as anticancer agents in scientific studies . Research on similar molecules has shown that substitutions on the phenylacetamide core can lead to potent cytotoxic effects against various cancer cell lines, such as prostate carcinoma (PC3) and breast adenocarcinoma (MCF-7) . The presence of the dibromophenoxy moiety suggests potential for unique electronic and steric properties, which may be exploited in the design of novel bioactive molecules. This compound is provided for research use only and is a valuable building block or investigational agent for scientists working in drug discovery, chemical biology, and pharmaceutical development. Researchers can utilize this chemical to explore structure-activity relationships (SAR), develop new therapeutic candidates, or study its mechanisms of action in cellular models. This product is strictly for research purposes and is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

401939-91-1

Molecular Formula

C14H11Br2NO2

Molecular Weight

385.05 g/mol

IUPAC Name

N-[4-(2,4-dibromophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H11Br2NO2/c1-9(18)17-11-3-5-12(6-4-11)19-14-7-2-10(15)8-13(14)16/h2-8H,1H3,(H,17,18)

InChI Key

JJCDXXWNPBYQME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Synthetic Methodologies for N 4 2,4 Dibromophenoxy Phenyl Acetamide and Its Structural Analogues

General Synthetic Routes to Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamide derivatives, including the target compound, generally proceeds through a convergent approach where the phenoxy and acetamide (B32628) moieties are constructed and then coupled. This often involves the separate synthesis of a substituted phenol (B47542) and a substituted aniline (B41778), which are then linked via an ether bond, followed by acylation of the aniline.

Amidation Reactions and Acetamide Moiety Formation

The formation of the acetamide group is a crucial step in the synthesis of N-(4-(2,4-Dibromophenoxy)phenyl)acetamide. This is typically achieved through the acylation of a corresponding aniline precursor.

A common and effective method for this transformation is the reaction of an amine with an acyl chloride or an acid anhydride (B1165640). libretexts.org For instance, the reaction of 4-(2,4-dibromophenoxy)aniline (B15153022) with acetyl chloride or acetic anhydride in the presence of a base would yield the desired this compound. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid or acetic acid byproduct generated during the reaction.

Alternatively, direct amidation of a carboxylic acid with an amine is possible, though it often requires activating agents to overcome the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Various coupling agents developed for peptide synthesis can be employed for this purpose. archivepp.com Modern synthetic methods also explore greener approaches, including reactions in water or under microwave or ultrasound irradiation. archivepp.com

A detailed procedure for a related compound, 2-chloro-N-phenylacetamide, involves the dropwise addition of chloroacetyl chloride to a stirred solution of aniline and potassium carbonate in dichloromethane (B109758) at 0°C, followed by stirring at room temperature. rsc.org This highlights a typical laboratory-scale setup for such acylation reactions.

Ether Synthesis Strategies for Aryl Ether Linkages

The diaryl ether linkage is a key structural feature of this compound. Several methods are available for the formation of this bond, with the Ullmann condensation and palladium-catalyzed etherification being the most prominent.

The Ullmann condensation, a classical method, involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base. synarchive.comwikipedia.org This reaction typically requires high temperatures and polar aprotic solvents. wikipedia.org For the synthesis of the target molecule, this could involve the reaction of 2,4-dibromophenol (B41371) with N-(4-halophenyl)acetamide or, more likely, the coupling of 1,2,4-tribromobenzene (B129733) with 4-aminophenol (B1666318) followed by acetylation. However, the high temperatures and potential for side reactions can be limitations. To address these issues, modified Ullmann-type reactions have been developed that utilize copper(I) salts and various ligands to facilitate the reaction under milder conditions. organic-chemistry.org

More recently, palladium-catalyzed methods, such as the Buchwald-Hartwig etherification, have emerged as powerful alternatives. organic-chemistry.orgyoutube.com These reactions utilize a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol or phenol. organic-chemistry.orgyoutube.com The Buchwald-Hartwig reaction offers several advantages, including milder reaction conditions, higher yields, and broader substrate scope compared to the traditional Ullmann condensation. organic-chemistry.orgyoutube.comgoogle.com The synthesis of this compound via this route would likely involve the coupling of 2,4-dibromophenyl halide with 4-acetamidophenol.

Targeted Bromination and Halogenation Techniques for Dibromophenoxy Moieties

The introduction of two bromine atoms at specific positions on the phenoxy ring is a critical step in the synthesis of this compound. The directing effects of the hydroxyl or ether group on the phenol or phenoxy ring guide the electrophilic substitution to the ortho and para positions.

For the synthesis of the 2,4-dibromophenoxy moiety, direct bromination of phenol or a substituted phenol is a common strategy. Reagents such as bromine in a suitable solvent or N-bromosuccinimide (NBS) are frequently used. nih.gov The reaction conditions, including the solvent and temperature, can be optimized to control the degree of bromination. For instance, the use of a polar solvent can favor the bromination of phenols. chemrxiv.org

To achieve selective bromination, various techniques have been developed. For example, using a directing group or a specific catalyst can favor the formation of a particular isomer. nih.gov Studies have shown that the mono-ortho-bromination of phenols can be achieved with high selectivity using NBS in the presence of a catalytic amount of p-toluenesulfonic acid. nih.gov To obtain the 2,4-dibromo substitution pattern, a stepwise approach might be employed, or the reaction conditions can be adjusted to favor di-substitution.

A practical and mild method for the electrophilic bromination of phenols and phenol-ethers involves the use of a reagent system composed of phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃). rsc.orgrsc.org This system allows for efficient bromination under mild conditions. rsc.orgrsc.org

Palladium-Catalyzed Reactions in the Synthesis of Related Anilides and Phenyl Ethers

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and play a significant role in the construction of the anilide and phenyl ether moieties found in this compound and its analogues.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of a wide array of aryl amines and anilides. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.orgchemeurope.com The development of various generations of phosphine ligands has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of even challenging substrates under mild conditions. wikipedia.org For the synthesis of related anilides, this could involve coupling a substituted aryl halide with an acetamide or a protected amine.

Similarly, the palladium-catalyzed synthesis of diaryl ethers, often referred to as the Buchwald-Hartwig etherification, provides a powerful alternative to the classical Ullmann condensation for forming C-O bonds. google.comnih.govrsc.org This method allows for the coupling of aryl halides with phenols under relatively mild conditions, offering high yields and functional group tolerance. google.comacs.org The choice of palladium precursor and ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being highly effective. mit.edu

Furthermore, palladium catalysis can be employed for C-H arylation reactions, providing a direct route to biaryl structures and functionalized anilides without the need for pre-functionalized starting materials. acs.org Recent computational studies have provided insights into the mechanisms of palladium-catalyzed annulation reactions of anilide-type systems, which can lead to more complex heterocyclic structures. acs.org

Advanced Synthetic Strategies for Complex Phenoxyacetamide Architectures

The demand for more efficient, sustainable, and complex molecular architectures has driven the development of advanced synthetic strategies. These approaches often aim to reduce reaction times, improve yields, and enable the construction of intricate molecular frameworks.

Microwave-Assisted Organic Synthesis Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of organic reactions. nih.govyoutube.com By utilizing microwave irradiation, reactions can often be completed in minutes instead of hours, frequently leading to higher yields and purer products. biotage.comyoutube.com The heating in microwave synthesis is due to the interaction of the microwave radiation with the dipoles of the molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

This technology has been successfully applied to various reactions relevant to the synthesis of phenoxyacetamide derivatives, including amidation and etherification reactions. For example, microwave irradiation can significantly enhance the rate of both Ullmann-type and palladium-catalyzed coupling reactions. The ability to rapidly heat sealed reaction vessels allows for the use of superheated solvents, further accelerating reaction rates. This approach is particularly beneficial for the synthesis of libraries of compounds for screening purposes and is considered a green chemistry technique due to its energy efficiency. youtube.com

Chemo- and Regioselective Synthesis Considerations

The construction of the this compound skeleton primarily involves the formation of a diaryl ether bond. The main synthetic approaches for this transformation are transition-metal-catalyzed cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being prominent examples. wikipedia.orgorganic-chemistry.org The chemo- and regioselectivity of these reactions are paramount due to the presence of multiple reactive sites on the precursor molecules.

The Ullmann condensation, a classical method for diaryl ether synthesis, traditionally involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would typically involve the coupling of 2,4-dibromophenol with N-(4-halophenyl)acetamide or the reaction of 1,2,4-tribromobenzene with N-(4-hydroxyphenyl)acetamide. The latter approach, however, presents significant challenges in achieving regioselectivity, as the three bromine atoms on the benzene (B151609) ring have different reactivities.

Modern modifications of the Ullmann reaction often employ copper(I) salts, various ligands, and different bases to improve reaction yields and conditions. researchgate.net For instance, the use of N,N-dimethylglycine as a ligand has been shown to facilitate the coupling of aryl bromides and iodides at lower temperatures than traditionally required. The choice of base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), can also influence the reaction outcome.

The Buchwald-Hartwig cross-coupling reaction offers a palladium-catalyzed alternative for the formation of C-O bonds. organic-chemistry.orgorganic-chemistry.org This method is often characterized by its high functional group tolerance and milder reaction conditions compared to the traditional Ullmann reaction. The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. youtube.com The selection of the appropriate ligand is crucial for achieving high catalytic activity and selectivity.

Key considerations for chemo- and regioselectivity include:

Aryl Halide Reactivity: The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl. The presence of electron-withdrawing groups on the aryl halide can enhance its reactivity. wikipedia.org

Nucleophile Acidity: The acidity of the phenolic partner plays a role in its deprotonation to form the active nucleophile.

Steric Hindrance: The bulky bromine atoms ortho to the phenolic oxygen in 2,4-dibromophenol can sterically hinder the approach of the aryl halide, potentially requiring more forcing reaction conditions.

Ligand Choice: In palladium-catalyzed reactions, the structure of the phosphine ligand significantly impacts the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle. youtube.com

The synthesis of this compound would most strategically proceed via the coupling of 4-aminophenol with 1,2,4-tribromobenzene followed by acetylation, or the coupling of 2,4-dibromophenol with N-(4-iodophenyl)acetamide. The latter is often preferred to avoid potential side reactions involving the free amino group.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Formation

Methodology Catalyst/Promoter Typical Substrates Advantages Disadvantages
Ullmann Condensation Copper (Cu) powder, Cu(I) salts (e.g., CuI) wikipedia.org Aryl halides, Phenols Cost-effective Often requires high temperatures and stoichiometric copper wikipedia.org
Modified Ullmann CuI / Ligand (e.g., N,N-dimethylglycine) researchgate.net Aryl iodides/bromides, Phenols Milder conditions, improved yields Ligand cost and sensitivity
Buchwald-Hartwig C-O Coupling Palladium (Pd) catalyst, Phosphine ligand organic-chemistry.orgorganic-chemistry.org Aryl halides/triflates, Phenols High functional group tolerance, mild conditions Cost of palladium and ligands, air-sensitivity

| SNAr Reaction | Base (e.g., K₂CO₃) in polar aprotic solvent | Electron-deficient aryl halides, Phenols | Metal-free | Limited to activated aryl halides |

Post-Synthetic Modifications and Functionalization of the this compound Skeleton

Once the core structure of this compound is assembled, its chemical functionality can be further elaborated through various post-synthetic modifications. These modifications can target the acetamide group, the aromatic rings, or the carbon-bromine bonds, offering pathways to a diverse range of analogues.

The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, N-(4-(2,4-dibromophenoxy)phenyl)amine. This amine can then serve as a versatile precursor for a variety of subsequent reactions, including N-alkylation, N-acylation with different acylating agents to introduce diverse amide functionalities, or conversion to a diazonium salt for Sandmeyer-type reactions.

The aromatic rings , particularly the phenyl ring bearing the acetamide group, could potentially undergo electrophilic aromatic substitution. However, the phenoxy group is an activating, ortho-, para-directing group, while the acetamido group is also activating and ortho-, para-directing. The positions ortho to the acetamido group are sterically hindered by the bulky diaryl ether linkage. The dibrominated phenyl ring is significantly deactivated towards further electrophilic substitution due to the presence of the two electron-withdrawing bromine atoms.

The most versatile handles for post-synthetic modification are the two carbon-bromine bonds . These bonds are amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The reaction of the dibromo-compound with boronic acids or esters in the presence of a palladium catalyst can introduce alkyl, alkenyl, or aryl substituents at the positions of the bromine atoms. orgsyn.org

Heck Coupling: Palladium-catalyzed coupling with alkenes can be used to install vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, can introduce alkynyl moieties.

Buchwald-Hartwig Amination: The C-Br bonds can be converted to C-N bonds by reaction with amines in the presence of a palladium catalyst. organic-chemistry.orgyoutube.com

Stille Coupling: Reaction with organostannanes can also be employed for C-C bond formation.

The regioselectivity of these cross-coupling reactions can be a critical aspect. The bromine atom at the 2-position is sterically more hindered than the one at the 4-position, which may allow for selective mono-functionalization at the 4-position under carefully controlled reaction conditions.

Table 2: Potential Post-Synthetic Modifications of this compound

Reaction Type Reagents and Conditions Functional Group Targeted Resulting Modification
Amide Hydrolysis Aq. HCl or NaOH, heat Acetamide Primary amine
Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, base C-Br bonds Introduction of aryl/alkyl groups
Heck Coupling Alkene, Pd catalyst, base C-Br bonds Introduction of vinyl groups
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst C-Br bonds Introduction of alkynyl groups

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-Br bonds | Introduction of amino groups |

Computational and Theoretical Investigations of N 4 2,4 Dibromophenoxy Phenyl Acetamide and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the electronic structure and energetic properties of molecules from first principles. Density Functional Theory (DFT) has emerged as a predominant method for these investigations due to its favorable balance of accuracy and computational efficiency.

The accuracy of DFT calculations is contingent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules containing aromatic rings, ether linkages, and amide groups, such as N-(4-(2,4-Dibromophenoxy)phenyl)acetamide, hybrid functionals are often preferred. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used choice that combines the Hartree-Fock exchange term with DFT exchange and correlation functionals, providing robust results for geometries and vibrational frequencies. researchgate.netamazonaws.com Other functionals like M06-2X are also found to be optimal for calculations involving non-covalent interactions and bond dissociation energies. researchgate.net

The selection of a basis set is a compromise between computational cost and the desired accuracy. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. researchgate.netnih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing the anisotropic electron distribution in bonds, while diffuse functions (++) are important for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in the target molecule. nih.gov For molecules containing heavy atoms like bromine, basis sets that include effective core potentials may also be considered to reduce computational demands.

Table 1: Common DFT Functionals and Basis Sets for Analogous Compounds

Functional Basis Set Typical Application
B3LYP 6-31G(d,p), 6-31+G(d,p) Geometry optimization, Vibrational frequencies researchgate.net
B3LYP 6-311++G(d,p) Electronic properties, NMR chemical shifts, HOMO-LUMO analysis nih.govnih.gov
M06-2X 6-311G(d,p) Bond dissociation energies, Thermochemistry researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbitals. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy-aniline moiety, while the LUMO may be distributed across the aromatic systems. DFT calculations can precisely map the spatial distribution of these orbitals and quantify the energy gap. This analysis helps in understanding intramolecular charge transfer characteristics, which are crucial for the molecule's potential applications. Studies on similar acetamide (B32628) derivatives have shown that the HOMO-LUMO gap can be effectively calculated using methods like B3LYP/6-311++G(d,p). nih.govnih.gov

Table 2: Representative Calculated HOMO-LUMO Energy Gaps for Analogous Structures

Compound Analogue Method HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
N-(4-hydroxyphenyl) acetamide B3LYP/6-311++G(d,p) -8.54 -4.43 4.11 nih.gov
An anti-amoebic pyrazolopyrimidine acetamide B3LYP/6-31G** -6.65 -2.03 4.62 nih.gov

DFT calculations are a reliable tool for predicting vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies. nih.gov These theoretical spectra are invaluable for interpreting and assigning the bands observed in experimental FT-IR and FT-Raman measurements. nih.gov By comparing the computed wavenumbers with experimental data, a detailed assignment of vibrational modes to specific functional groups and bond movements can be achieved. nih.gov

For this compound, key vibrational modes of interest include:

N-H stretching: Typically found in the 3200-3400 cm⁻¹ region.

C=O stretching (Amide I band): A strong absorption expected around 1650-1680 cm⁻¹. researchgate.net

C-N stretching and N-H bending (Amide II band): Usually located near 1550 cm⁻¹.

C-O-C (ether) stretching: Asymmetric and symmetric stretches in the 1270-1000 cm⁻¹ range. researchgate.net

C-Br stretching: Expected in the lower frequency region, typically below 700 cm⁻¹.

Discrepancies between calculated harmonic frequencies and experimental anharmonic frequencies are common, often necessitating the use of scaling factors to improve agreement. The potential energy distribution (PED) analysis can also be performed to determine the contribution of individual bond stretches, bends, and torsions to each normal mode. nih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Functional Groups in Analogous Molecules

Vibrational Mode Compound Type Predicted (DFT) Experimental Reference
C=O Stretch N-(4-hydroxyphenyl) acetamide 1718 1667 nih.gov
C-O (ether) Stretch 4-fluoro-N-(...phenyl)benzamide 1242 1250 researchgate.net

Molecules with multiple rotatable bonds, like the C-O and C-N bonds in this compound, can exist in several different spatial arrangements or conformations. Understanding the conformational landscape is essential as the molecule's properties can be highly dependent on its 3D structure.

Quantum chemical calculations can map this landscape by performing a potential energy surface (PES) scan. This involves systematically rotating specific dihedral angles (e.g., the C-O-C-C and C-N-C-C angles) and calculating the molecule's energy at each step. The resulting energy profile reveals the locations of stable conformers (energy minima) and the transition states (energy maxima) that represent the barriers to rotation between them. For similar diaryl ether structures, the torsional barrier for rotation around the ether linkage can be significantly influenced by crystal packing and intermolecular interactions. mdpi.com These calculations provide insight into the molecule's flexibility and the most probable shapes it will adopt under given conditions.

Molecular Modeling and Simulation Techniques

While quantum mechanics provides a detailed electronic picture, it is often too computationally expensive for studying the dynamics of large systems or long-timescale events. Molecular modeling and simulation techniques, based on classical mechanics, bridge this gap.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations can be used to explore its conformational space in a simulated environment, such as in a solvent like water or octanol. researchgate.net This provides a dynamic view of the molecule's flexibility, complementing the static picture from PES scans. By simulating the molecule for nanoseconds or longer, MD can identify the most frequently visited conformations and the transitions between them. This is particularly important for understanding how the molecule might interact with a biological target, as its dynamic behavior and ability to adopt specific shapes are key to its function. Force fields like GAFF (General Amber Force Field) are often used to define the potential energy of small organic molecules in these simulations. researchgate.net

Computational Approaches to Molecular Interactions (e.g., molecular docking, binding energy calculations)

Computational methods such as molecular docking and binding energy calculations are pivotal in elucidating the interactions between small molecules like this compound and biological macromolecules. These techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

Molecular Docking:

Molecular docking simulations are widely used to predict the binding mode of a ligand within the active site of a target protein. For analogues of this compound, such as other N-phenylacetamides and polybrominated diphenyl ethers (PBDEs), docking studies have been instrumental. For instance, studies on N-phenylacetamide derivatives have explored their potential as inhibitors for enzymes like monoamine oxidases (MAO-A and MAO-B) and carbonic anhydrases. nih.govnih.govsemanticscholar.org These studies often reveal key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov In the case of this compound, the acetamide group could act as a hydrogen bond donor and acceptor, while the dibromophenoxy and phenyl rings can participate in hydrophobic and π-stacking interactions.

A comprehensive study on PBDEs and their interaction with the aryl hydrocarbon receptor (AhR) demonstrated that the position of bromine substitutions significantly influences binding interactions, including halogen bonds, π-S interactions, and π-π stacking. nih.gov This suggests that the 2,4-dibromo substitution pattern on the phenoxy ring of this compound is crucial for its binding characteristics.

Binding Energy Calculations:

Computational Technique Application to Analogues Predicted Interactions for this compound
Molecular DockingPrediction of binding modes of N-phenylacetamides with enzymes like MAO and carbonic anhydrase. nih.govnih.govHydrogen bonding via acetamide group; hydrophobic and π-stacking interactions from phenyl rings; potential halogen bonding from bromine atoms.
Binding Energy (MM/GBSA)Ranking of potential inhibitors based on calculated binding affinities for various N-arylacetamides. semanticscholar.orgQuantification of electrostatic, van der Waals, and solvation energy contributions to binding.

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the structural or property descriptors of a series of compounds with their physicochemical properties or biological activities.

For brominated compounds like this compound, QSAR models have been developed to predict properties such as endocrine-disrupting potencies of brominated flame retardants. nih.gov These models often use a variety of theoretical molecular descriptors and employ methods like multiple linear regression. nih.gov A study on PBDEs developed a 2D-QSAR model that linked electronic properties, described by descriptors like Smin69 and MoRSEC15, to their relative binding affinities with the AhR. nih.gov The 3D-QSAR modeling in the same study highlighted the importance of interaction fields around the ligands for their binding. nih.gov

For a series of N-phenylacetamide-based sulphonamides, QSAR studies have been conducted to understand their inhibitory activity against carbonic anhydrase isoforms. nih.gov These studies help in identifying the key structural features that influence the biological activity, guiding the design of more potent and selective analogues.

QSPR/QSAR Approach Application to Analogues Potential Insights for this compound
2D-QSARCorrelating electronic descriptors of PBDEs with aryl hydrocarbon receptor binding affinity. nih.govIdentification of key physicochemical descriptors (e.g., lipophilicity, electronic parameters) that govern its properties.
3D-QSARAnalyzing interaction fields of PBDEs to understand binding with receptors. nih.govMapping of steric, electrostatic, and hydrophobic fields to optimize interactions with a target receptor.
Multiple Linear RegressionDeveloping models to predict endocrine-disrupting potencies of brominated flame retardants. nih.govPrediction of potential biological activities or physicochemical properties based on its structural features.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and characterizing transition states.

Reaction Mechanism Studies:

The synthesis of N-arylacetamides often involves the reaction of anilines with acylating agents. nih.govbeilstein-journals.org Computational studies can elucidate the mechanistic details of these reactions. For instance, the synthesis of diaryl ethers, which share a structural motif with this compound, has been studied computationally to understand the role of catalysts and ligands in C-O bond formation. beilstein-journals.org The Ullmann condensation and Buchwald-Hartwig amination are common methods for forming the ether and amide linkages, respectively, and computational studies can help in optimizing reaction conditions. beilstein-journals.orgorganic-chemistry.org

The decomposition of N-substituted diacetamides has been investigated using DFT to understand the kinetics and mechanisms. mdpi.comresearchgate.net These studies propose mechanisms involving cyclic transition states and analyze the effect of substituents on the activation energies. mdpi.com For this compound, similar studies could predict its thermal stability and decomposition pathways.

Transition State Analysis:

The identification and characterization of transition state structures are crucial for understanding reaction kinetics. For the formation of the ether linkage in diaryl ethers, computational analysis can determine the energy barriers for different proposed mechanisms, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling. researchgate.net Similarly, for the formation of the amide bond, transition state analysis can clarify the role of activating agents and the influence of substituents on the reaction rate. A computational investigation into the aromatic bromination of N-phenylacetamide revealed that the reaction mechanism and regioselectivity are influenced by the solvent and the presence of catalysts. researchgate.net

Computational Method Application to Analogues Potential Insights for this compound
Density Functional Theory (DFT)Investigation of decomposition mechanisms of N-substituted diacetamides. mdpi.comresearchgate.netElucidation of the synthesis mechanism (e.g., Ullmann condensation for the ether linkage, amidation for the acetamide group) and prediction of potential decomposition pathways.
Transition State CalculationCharacterization of transition states in the synthesis of diaryl ethers and N-arylacetamides. beilstein-journals.orgresearchgate.netDetermination of activation energies and rate-determining steps for its synthesis and potential reactions.

Chemical Reactivity and Transformation Pathways of N 4 2,4 Dibromophenoxy Phenyl Acetamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Halogenated Phenyl Rings

Aromatic rings typically undergo electrophilic substitution, but the presence of specific substituents can render them susceptible to nucleophilic attack. wikipedia.org In N-(4-(2,4-Dibromophenoxy)phenyl)acetamide, the reactivity of the two aromatic rings towards substitution reactions differs significantly.

Electrophilic Aromatic Substitution: The acetamide (B32628) group (-NHCOCH₃) and the ether oxygen (-O-) are both activating, ortho-, para-directing groups for electrophilic aromatic substitution due to the resonance donation of their lone pair electrons to the ring. Conversely, the bromine atoms are deactivating due to their strong electron-withdrawing inductive effect, although they are also ortho-, para-directing.

Ring A (Acetamide-substituted): This ring is activated by both the ether oxygen and the amide nitrogen. The positions ortho to the ether linkage (and meta to the acetamide group) are the most likely sites for electrophilic attack.

Ring B (Dibrominated): This ring is strongly deactivated by the two bromine atoms and the inductive effect of the ether oxygen. Electrophilic substitution on this ring is significantly less favorable than on Ring A.

Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups, and there must be a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com

Ring A (Acetamide-substituted): This ring is generally not susceptible to SNAr as it is not sufficiently electron-poor.

Ring B (Dibrominated): The two bromine atoms are good leaving groups and are strong electron-withdrawing groups, making this ring a potential substrate for SNAr reactions. The presence of these substituents, particularly at the ortho and para positions relative to the ether linkage, activates the ring towards attack by strong nucleophiles. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. wikipedia.org

Hydrolysis and Amide Bond Reactivity

The acetamide group in the molecule contains an amide bond, which is generally stable but can be cleaved under specific conditions. The hydrolysis of this bond yields 4-(2,4-dibromophenoxy)aniline (B15153022) and acetic acid.

The cleavage of amide bonds typically requires harsh conditions, such as strong acids or bases, with heating. However, intramolecular catalysis or the presence of metal ions can facilitate this reaction under milder conditions. nih.govrsc.org

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This pathway is generally less efficient for amides than for esters.

Metal-Ion Catalyzed Cleavage: Transition metal ions can coordinate to the amide bond, enhancing its susceptibility to cleavage. rsc.org The Lewis acidity of the metal center is crucial for effectively cleaving the amide bond. The reaction of a related ligand, N,N-bis(pyridin-2-ylmethyl)acetamide, with various transition metal salts demonstrated that the cleavage of the acetyl group is dependent on the specific metal ion and its ligands. rsc.org

Reductive and Oxidative Transformations

The different functional moieties of this compound are susceptible to both reduction and oxidation.

Reductive Transformations: The most likely sites for reduction are the carbon-bromine bonds. Studies on related polybrominated diphenyl ethers (PBDEs) show that reductive debromination is a common transformation pathway.

Hydrodebromination: This reaction involves the replacement of a bromine atom with a hydrogen atom. The thermal degradation of decabromodiphenyl ether (BDE-209) in the presence of Fe₃O₄ micro/nano-materials resulted in stepwise hydrodebromination. researchgate.net The reaction favored removal of bromine atoms at the meta-positions initially. researchgate.net

Photoreductive Degradation: Under visible light irradiation and in the presence of a photocatalyst like Fe₃O₄-g-C₃N₄, PBDEs can undergo enhanced photoreductive degradation, breaking down into lower brominated congeners in a stepwise manner. nih.gov

Oxidative Transformations: Oxidative reactions can target the aromatic rings or the alkyl portion of the acetyl group.

Hydroxylation: In biological systems, the metabolism of PBDEs is often initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the aromatic rings. nih.gov For instance, CYP2B6 is the primary enzyme in the metabolism of BDE-47, leading to the formation of several hydroxylated metabolites (OH-BDEs). nih.gov This suggests that this compound could be similarly oxidized to form phenolic derivatives. Oxidative stress is considered a primary pathway for the toxicity of PBDEs. nih.gov

Formation of Coordination Compounds with Metal Centers

The this compound molecule possesses several atoms with lone pairs of electrons (the ether oxygen, the amide nitrogen, and the carbonyl oxygen), making it a potential ligand for coordination with metal centers. The formation of such metal complexes can significantly alter the molecule's chemical and physical properties.

The amide group is a classic coordination site. Research on N-(4-hydroxyphenyl)acetamide (paracetamol) shows it can act as a bidentate ligand, coordinating with Fe(III) ions through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.com For this compound, coordination is likely to occur through the carbonyl oxygen of the acetamide group and potentially the ether oxygen, forming a stable chelate ring with a metal ion. Studies on Schiff base ligands containing similar functionalities have shown that they readily form stable octahedral complexes with transition metals such as Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). researchgate.netiosrjournals.org

Table 1: Examples of Metal Complexes with Structurally Related Ligands

Ligand Metal Ion(s) Coordination Sites Resulting Geometry Reference(s)
N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide Cr(III), Fe(III), Co(II), Ni(II), Cu(II) Imine Nitrogen (-C=N) and Amide Nitrogen (-NH) Octahedral researchgate.netresearchgate.net
N-(4-hydroxyphenyl)acetamide Fe(III) Hydroxyl Oxygen (-OH) and Amide Nitrogen (-NH) Not specified openaccessjournals.com
Schiff base from 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and O-aminophenol Cu(II), Ni(II), Co(II) Imine Nitrogen and Phenolic Oxygen Octahedral iosrjournals.org

Photochemical and Thermal Degradation Pathways of Related Brominated Diphenyl Ethers

As a dibrominated diphenyl ether derivative, the environmental fate of this compound can be predicted by studying related PBDEs. Photochemical and thermal degradation are key transformation pathways.

Photochemical Degradation: Exposure to UV light, particularly in the sunlight region, can cause the decomposition of PBDEs. acs.orgacs.org The primary photochemical reaction is a consecutive debromination, where higher brominated congeners break down into lower brominated ones. acs.orgdiva-portal.org The rate of this degradation is highly dependent on the degree of bromination, with more highly brominated ethers degrading faster. acs.org For instance, the half-life of decaBDE under certain conditions is just 0.5 hours, while that of 2,2',4,4'-tetraBDE is 12 days. acs.orgdiva-portal.org The reaction solvent also plays a role, with degradation being faster in tetrahydrofuran (B95107) (THF) than in pure methanol (B129727) or a methanol/water mixture. acs.orgdiva-portal.org In some cases, prolonged photolysis can lead to the formation of toxic polybrominated dibenzofurans (PBDFs). diva-portal.org

Table 2: Photochemical Degradation Half-Lives of Selected PBDEs in Methanol/Water

PBDE Congener Number of Bromine Atoms Half-Life (T₁/₂) Reference(s)
BDE-77 (3,3',4,4'-TetraBDE) 4 ~16 days acs.org
BDE-47 (2,2',4,4'-TetraBDE) 4 12 days acs.orgdiva-portal.org
BDE-99 (2,2',4,4',5-PentaBDE) 5 2.6 days acs.org
BDE-153 (2,2',4,4',5,5'-HexaBDE) 6 1.1 days acs.org
BDE-209 (DecaBDE) 10 0.5 hours acs.orgacs.orgdiva-portal.org

Thermal Degradation: High temperatures can also induce the degradation of PBDEs. Thermolysis of congeners like BDE-47 and BDE-153 can lead to the formation of other PBDEs and potentially PBDFs. researchgate.net In the presence of a chlorine source, mixed brominated-chlorinated diphenyl ethers can also be formed. researchgate.net Thermal degradation over Fe₃O₄ at 300°C has been shown to cause stepwise hydrodebromination of decabromodiphenyl ether. researchgate.net

Derivatization for Enhanced Chemical Stability or Reactivity

The structure of this compound offers multiple sites for chemical modification to alter its properties, such as stability, reactivity, or bioavailability. Chemical modification is a common strategy to address undesirable properties like poor solubility or to create new drug candidates. nih.gov

Modification of the Amide Group: The amide group can be hydrolyzed to the corresponding primary amine, 4-(2,4-dibromophenoxy)aniline. This amine is a versatile intermediate that can be reacted with various acyl chlorides, sulfonyl chlorides, or aldehydes to synthesize a library of new amides, sulfonamides, or Schiff bases, respectively. This approach was used in the synthesis of N-[4-(4-nitrophenoxy)phenyl]acetamide. nih.gov

Reactions at the Brominated Ring: The bromine atoms on the phenyl ring can participate in various transition-metal-catalyzed cross-coupling reactions. Reactions like the Suzuki, Heck, or Sonogashira couplings could be used to replace the bromine atoms with alkyl, aryl, or alkynyl groups. This would fundamentally change the structure and electronic properties of the molecule, offering a pathway to novel compounds with potentially enhanced reactivity or different biological activities.

Acetamide Derivatization: The synthesis of flavonoid acetamide derivatives has shown that such modifications can significantly improve bioavailability and alter antioxidant properties. nih.gov Similar strategies could be applied to this molecule to fine-tune its characteristics for specific applications.

Advanced Research Applications in Materials Science and Chemical Engineering

Development of Fire Retardant Materials Incorporating Halogenated Aryl Ethers

The presence of bromine atoms in the structure of N-(4-(2,4-Dibromophenoxy)phenyl)acetamide suggests its potential as a fire retardant. Halogenated compounds, particularly brominated ones, are well-known for their ability to interfere with the combustion process in the gas phase. When a material containing such a compound is heated, the carbon-bromine bonds can break, releasing bromine radicals. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thereby quenching the flame.

The incorporation of this compound into polymer matrices could enhance their fire resistance. Its relatively high molecular weight and aromatic structure may contribute to good thermal stability and compatibility with a range of engineering plastics. Research in this area would focus on evaluating its performance according to standard fire safety tests, such as Limiting Oxygen Index (LOI) and UL 94, and assessing its impact on the mechanical properties of the host polymer.

Utilization in Functional Polymer Systems and Composites

The unique combination of a flexible ether linkage, rigid phenyl rings, and a reactive acetamide (B32628) group makes this compound an interesting candidate for the development of functional polymers and composites. The amide group provides a site for hydrogen bonding, which can influence the morphology and properties of polymer blends. Furthermore, the aromatic rings can participate in π-π stacking interactions, potentially leading to self-assembling behaviors or enhanced thermal stability.

In composite materials, this compound could be explored as a functional additive or as a precursor for modifying the surface of reinforcing fillers. Its polar nature could improve the interfacial adhesion between organic polymer matrices and inorganic fillers, leading to composites with enhanced mechanical strength and thermal performance.

Design of Chemical Probes and Tags

The specific atomic composition of this compound opens up possibilities for its use in the design of specialized chemical probes and tags for analytical and mechanistic studies.

Isotope Labeling Strategies for Mechanistic Studies

To elucidate reaction mechanisms or to trace the metabolic fate of the molecule, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could be incorporated into the structure of this compound. For instance, selective deuteration of the phenyl rings or labeling the amide group with ¹³C or ¹⁵N would enable the use of NMR spectroscopy and mass spectrometry to follow the molecule's transformations and interactions at an atomic level. This is particularly valuable for understanding degradation pathways or the mechanisms of action in various applications.

Applications in Advanced Separation Science and Chemical Purification Processes

The distinct polarity and potential for specific molecular interactions make this compound a candidate for use in advanced separation and purification technologies. It could be investigated as a selective stationary phase in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Its aromatic and polar functionalities could offer unique selectivity for the separation of complex mixtures, particularly for analytes with complementary structures.

Furthermore, it could be employed in liquid-liquid extraction or solid-phase extraction processes for the selective removal of specific contaminants from chemical streams. The design of membranes incorporating this compound could also be explored for specialized gas or liquid separation applications, leveraging the specific interactions it can form with target molecules.

Role in Non-Polymeric Organic Electronic Materials

The extended π-conjugated system of the diphenyl ether core in this compound suggests potential for its application in the field of organic electronics. While not a traditional conductive polymer, such non-polymeric organic molecules can exhibit semiconducting properties. The presence of electron-withdrawing bromine atoms and the electron-donating ether linkage can modulate the electronic energy levels (HOMO and LUMO) of the molecule.

Research in this area would involve synthesizing high-purity single crystals or thin films of the material and characterizing its charge transport properties. It could potentially be used as a component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) cells, either as part of the active layer or as a host material in a blend. The ability to tune its electronic properties through synthetic modification makes it an attractive target for fundamental studies in organic electronics.

Structure Activity Relationship Studies of N 4 2,4 Dibromophenoxy Phenyl Acetamide Analogues Non Biological Focus

Impact of Substituent Modifications on Molecular Properties

The molecular properties of N-(4-(2,4-Dibromophenoxy)phenyl)acetamide are significantly influenced by the nature and position of its substituents. These modifications can alter the electronic and steric landscape of the molecule, thereby affecting its reactivity, polarity, and conformational preferences.

Electronic Effects:

The electronic character of substituents on either the phenoxy or the phenylacetamide ring can dramatically alter the electron density distribution across the molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): The two bromine atoms on the phenoxy ring are strong EWGs. Their presence significantly reduces the electron density of the phenoxy ring and, to a lesser extent, the phenylacetamide ring through the ether linkage. The introduction of additional EWGs, such as nitro (NO₂) or cyano (CN) groups, would further decrease the electron density at the ether oxygen and the amide nitrogen. This can impact the reactivity of these heteroatoms in, for example, electrophilic aromatic substitution reactions, making the rings less reactive.

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methoxy (-OCH₃) or alkyl groups would increase the electron density on the aromatic rings. For instance, replacing the bromine atoms with methyl groups would enhance the nucleophilicity of the phenoxy ring.

The interplay of these electronic effects can be systematically studied by comparing analogues with varying substituents. The following table illustrates the expected qualitative impact of different substituents on the electronic properties of the core molecule.

Substituent (on either ring)Inductive EffectResonance EffectOverall Electronic Effect on Ring
-BrElectron-withdrawingElectron-donating (weak)Deactivating
-NO₂Electron-withdrawingElectron-withdrawingStrongly Deactivating
-OCH₃Electron-withdrawingElectron-donatingActivating
-CH₃Electron-donating-Activating

Steric Effects:

Steric hindrance plays a critical role in defining the three-dimensional conformation of diaryl ether molecules. The ether linkage allows for considerable rotational freedom, but this can be restricted by bulky substituents, particularly those at the ortho positions to the ether bridge.

Increasing the size of the ortho-substituent would be expected to increase this dihedral angle, leading to a more twisted and less planar molecule. Conversely, removing the ortho-bromine atom would allow for a more planar conformation. The following table provides a qualitative comparison of the expected steric impact of different ortho-substituents.

Ortho-Substituentvan der Waals Radius (Å)Expected Dihedral Angle
-H1.20Smaller
-F1.47Moderate
-Cl1.75Larger
-Br1.85Largest
-I1.98Very Large

Positional Isomerism and its Influence on Chemical Behavior

The relative positions of the bromine atoms on the phenoxy ring, as well as the position of the phenoxy group on the phenylacetamide moiety, define the molecule's positional isomers. Each isomer can exhibit distinct chemical and physical properties due to differences in electronic effects, steric hindrance, and molecular symmetry.

For instance, shifting the bromine atoms from the 2,4-positions to other positions on the phenoxy ring would alter the molecule's dipole moment and steric profile. A 3,5-dibromo isomer, for example, would lack the ortho-substituent, leading to a potentially more planar conformation compared to the 2,4-dibromo isomer. The absence of an ortho-substituent can also influence the reactivity of the ether linkage. Studies on isomeric substituted diaryl ethers have shown that ortho-isomers can exhibit distinct fragmentation patterns in mass spectrometry compared to their para-counterparts, reflecting their different chemical environments nih.gov.

The oxidation characteristics of molecules can also be influenced by positional isomerism. For example, in dibutyl ether isomers, the position of branching affects their oxidation reactivity and the formation of intermediates nih.gov. While not a direct analogue, this highlights the principle that the spatial arrangement of functional groups is critical to chemical behavior.

Stereochemical Considerations in Related Chiral Analogues

While this compound itself is an achiral molecule, the introduction of chiral centers or elements of axial chirality in its analogues would introduce stereochemical complexity.

A chiral center could be introduced, for example, by adding a chiral substituent to either of the aromatic rings or to the acetyl group. This would result in a pair of enantiomers, which would have identical physical properties in an achiral environment but could exhibit different interactions with other chiral molecules.

More relevant to the diaryl ether scaffold is the concept of atropisomerism. If the rotation around the C-O-C ether bonds is sufficiently hindered by bulky substituents at the ortho positions, stable rotational isomers (atropisomers) can be isolated. For this to occur in analogues of this compound, larger substituents than bromine would likely be required at three of the four ortho positions of the diaryl ether core. The rational design and synthesis of such axially chiral compounds is an active area of research in asymmetric catalysis nih.gov. The presence of such axial chirality could impart specific catalytic or recognition properties to the molecule.

Rational Design Principles for Modulating Chemical Reactivity and Intrinsic Physical Characteristics

Based on the principles discussed above, a set of rational design strategies can be formulated to systematically modulate the chemical reactivity and physical properties of this compound analogues.

Modulating Electronic Properties:

To enhance nucleophilicity of the rings: Introduce electron-donating groups (e.g., -OCH₃, -CH₃) and remove electron-withdrawing groups (e.g., -Br, -NO₂).

To decrease nucleophilicity of the rings: Introduce additional electron-withdrawing groups.

To alter the reactivity of the amide group: Substituents on the phenyl ring attached to the nitrogen will influence the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

Modulating Steric Properties and Conformation:

To increase the dihedral angle between the rings: Introduce larger substituents at the ortho-positions of the ether linkage.

To decrease the dihedral angle: Remove or reduce the size of ortho-substituents. This could be expected to increase intermolecular π-π stacking interactions in the solid state.

Modulating Physical Characteristics:

Solubility: The introduction of polar functional groups (e.g., -OH, -COOH) would be expected to increase solubility in polar solvents, while increasing the hydrocarbon content would enhance solubility in nonpolar solvents.

Melting Point: Factors that increase molecular symmetry and the potential for strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) will generally lead to a higher melting point. A more planar conformation, for instance, might facilitate more efficient crystal packing.

The following table provides a summary of design principles and their expected outcomes:

Design PrincipleExpected Outcome
Introduce EDGs on ringsIncreased ring nucleophilicity
Introduce EWGs on ringsDecreased ring nucleophilicity
Increase size of ortho-substituentsIncreased dihedral angle, reduced planarity
Remove ortho-substituentsDecreased dihedral angle, increased planarity
Introduce polar functional groupsIncreased polarity and polar solvent solubility
Introduce nonpolar functional groupsDecreased polarity and nonpolar solvent solubility

By systematically applying these principles, new analogues of this compound can be designed with tailored chemical reactivity and physical properties for specific non-biological applications in materials science and synthetic chemistry.

Future Research Directions and Emerging Frontiers in Dibromophenoxyacetamide Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds. For N-(4-(2,4-Dibromophenoxy)phenyl)acetamide, these computational tools offer a powerful approach to predict its physicochemical properties, potential biological activities, and toxicological profile without the need for extensive empirical testing.

Predictive Modeling: ML algorithms, such as graph neural networks and random forests, can be trained on large datasets of known molecules to establish structure-property relationships. researchgate.netgu.segu.se These models could predict properties for this compound, including solubility, melting point, and potential interactions with biological targets. For instance, the development of Δ-learning models, which predict corrections to lower-level quantum mechanical calculations, can provide highly accurate energy evaluations and reaction property predictions with significantly reduced computational cost. rsc.org Such data-driven approaches circumvent the need for computationally expensive quantum chemical methods and are highly scalable for large datasets. researchgate.net

De Novo Design: Beyond prediction, generative AI models can design novel analogues of this compound with optimized properties. By defining desired attributes, such as enhanced biological activity or reduced potential for environmental persistence, AI can generate new molecular structures for synthetic consideration. This approach accelerates the discovery of new functional molecules.

Toxicity and Environmental Impact Assessment: Given the presence of bromine atoms, a key area of investigation would be the prediction of environmental fate and potential toxicity. PBDEs, a related class of compounds, are known for their persistence and bioaccumulation. mdpi.comnih.govcolumbia.edu ML models could be developed to predict the likelihood of this compound and its potential metabolites to act as endocrine disruptors or to persist in various environmental matrices. mdpi.comnih.gov

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of diaryl ethers and N-phenylacetamides, the core components of the target molecule, traditionally involves methods that can be resource-intensive and generate significant waste. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes.

Greener Synthesis of Diaryl Ethers: The Ullmann condensation is a classic method for forming the diaryl ether bond, but it often requires harsh conditions and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.orgsemanticscholar.org Modern advancements focus on catalytic systems that operate under milder conditions. For instance, the use of nano-catalysts, such as copper nanoparticles supported on carbon nanofibers or magnetic nanoparticles, has shown promise in promoting C-O cross-coupling reactions with high efficiency and the potential for catalyst recycling. nih.gov Another sustainable approach is the development of metal-free cascade reactions using diaryliodonium salts, which offer an energy-efficient and robust method for producing diaryl ethers with low waste. su.se

Sustainable Amide Bond Formation: The formation of the N-phenylacetamide linkage can also be made greener. Traditional methods often use activated carboxylic acid derivatives. mdpi.com Newer, more sustainable methods include the use of Brønsted acidic ionic liquids as reusable promoters for the amination of aryltriazenes with acetonitrile (B52724), which acts as the nitrogen donor. arabjchem.org Solvent-free acetylation protocols, potentially using greener acetylating agents like isopropenyl acetate, are also being explored. researchgate.net Ultrasound-assisted synthesis is another green technique that can accelerate reactions, reduce energy consumption, and minimize waste, as demonstrated in the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles. rsc.orgrsc.org

Advanced Materials Development Based on Phenoxyacetamide Scaffolds

The phenoxyacetamide scaffold is a versatile building block for the creation of advanced materials with tailored properties. The unique combination of a rigid aromatic structure and hydrogen-bonding capabilities makes it an attractive candidate for various material science applications.

Polymer and Nanocomposite Development: Phenoxyacetamide derivatives can be functionalized and polymerized to create novel polymers. The properties of these polymers, such as thermal stability, mechanical strength, and flame retardancy (potentially enhanced by the bromine atoms), could be fine-tuned by controlling the polymer architecture. Furthermore, these polymers could serve as matrices for nanocomposites. The incorporation of nanomaterials like graphene oxide or nanosilica into a phenoxyacetamide-based polymer matrix could lead to materials with superior mechanical, thermal, and electrical properties. mdpi.com Machine learning can also be applied to predict the properties of these polymeric nanocomposites and optimize their formulation. mdpi.com

Biomedical Scaffolds: The biocompatibility of phenoxyacetamide-based structures could be explored for applications in tissue engineering and regenerative medicine. Scaffolds are porous structures that provide mechanical support and a suitable environment for cell growth and tissue regeneration. ucla.edursc.org Materials with a phenoxyacetamide backbone could be fabricated into scaffolds using techniques like electrospinning or 3D printing. nih.gov The surface properties of these scaffolds could be modified to enhance cell adhesion and proliferation. The inherent structural features of phenoxyacetamides could offer advantages in creating biocompatible and biodegradable scaffolds for wound healing or other biomedical applications. ucla.edunih.gov

Fundamental Mechanistic Understanding of Compound Transformations and Interactions

A deep understanding of the reaction mechanisms governing the synthesis and potential degradation of this compound is crucial for controlling its reactivity and predicting its environmental fate.

Mechanisms of Synthesis: While the Ullmann condensation is a likely route for the synthesis of the diaryl ether linkage, the precise mechanism can vary. wikipedia.org Future studies could employ computational and experimental techniques to elucidate the catalytic cycle, including the role of ligands and the oxidation state of the copper catalyst. Understanding the mechanism of C-O bond formation is key to optimizing reaction conditions for higher yields and selectivity. organic-chemistry.org

Ether Cleavage and Degradation Pathways: The stability of the ether bond is a critical factor in the persistence of this compound. Ether cleavage can occur under strongly acidic conditions, proceeding through either an SN1 or SN2 mechanism depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.comfiveable.me Given the aromatic nature of the ether in this compound, cleavage would likely require harsh conditions. Research into the photocatalytic degradation of brominated aromatic compounds could also provide insights into the potential environmental breakdown of this molecule. nih.gov Studies on the bromine-photosensitized degradation of related fluorinated compounds have shown that photochemical methods can break down persistent halogenated substances. nih.gov

Interdisciplinary Convergence in Chemical Sciences for Novel Applications

The future of chemical research lies in the convergence of different scientific disciplines. The study of this compound and its derivatives could benefit significantly from such an interdisciplinary approach.

Chemical Biology and Medicinal Chemistry: The structural similarity of the phenoxyacetamide moiety to known biologically active compounds suggests potential applications in medicinal chemistry. nih.gov For example, phenoxy derivatives have been investigated as anticancer and anti-mycobacterial agents. nih.gov Interdisciplinary research combining synthetic chemistry with molecular biology and pharmacology could uncover potential therapeutic applications for this compound or its analogues. Structure-activity relationship (SAR) studies, guided by computational modeling, could identify key structural features responsible for any observed biological activity. nih.gov

Environmental Science and Toxicology: The presence of dibromophenoxy groups raises questions about the environmental impact of this compound, drawing parallels with studies on brominated flame retardants (BFRs). mdpi.comnih.govnih.govrti.org A collaborative approach involving analytical chemists, toxicologists, and environmental scientists would be essential to assess its persistence, bioaccumulation potential, and possible endocrine-disrupting effects. columbia.edu This knowledge is critical for ensuring the safe and responsible development and application of any new chemical entity.

Materials Science and Engineering: The development of advanced materials based on the phenoxyacetamide scaffold would require close collaboration between chemists and materials scientists. nih.gov The synthesis and characterization of new polymers and composites would be followed by detailed testing of their mechanical, thermal, and electrical properties to evaluate their suitability for specific applications, from electronics to biomedical devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2,4-Dibromophenoxy)phenyl)acetamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution using 4-acetamidophenol and 2,4-dibromophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to bromo-derivative) and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
  • Data Contradictions : Discrepancies in yield (e.g., 70–90%) may arise from trace moisture or incomplete substitution; anhydrous conditions and inert atmospheres (N₂/Ar) mitigate this.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve crystal structure (monoclinic P21/c space group, a = 8.78 Å, b = 8.44 Å, c = 23.81 Å, β = 97.3°) to confirm dihedral angles between aromatic rings (e.g., 79.4°) .
  • NMR Spectroscopy : Validate via ¹H NMR (δ 2.1 ppm for acetamide CH₃, δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (δ 169.5 ppm for carbonyl) .
    • Contradiction Resolution : Conflicting spectral peaks (e.g., unexpected splitting) may indicate impurities; use HPLC-MS (C18 column, acetonitrile/water mobile phase) to verify purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air. Consult a physician if symptoms persist .
  • Storage : Store in airtight containers at –20°C, away from oxidizers .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing bromine substituents activate the phenoxy ring for Suzuki-Miyaura coupling. DFT calculations (B3LYP/6-31G*) show reduced electron density at the para position (Mulliken charge: –0.12), favoring Pd-catalyzed aryl-aryl bond formation .
  • Experimental Design : Use Pd(PPh₃)₄ (5 mol%), aryl boronic acid (1.5 eq.), and K₂CO₃ in toluene/water (3:1) at 80°C. Monitor via TLC (Rf = 0.5 in hexane/EtOAc 7:3).

Q. What pharmacological activities are predicted for this compound based on structural analogs?

  • Comparative Analysis : Phenoxy acetamide derivatives exhibit analgesic activity (e.g., compound 35 in , IC₅₀ = 12 µM for COX-2 inhibition). Molecular docking (AutoDock Vina) suggests similar binding affinity for the target compound to COX-2 (ΔG = –9.2 kcal/mol) .
  • In Vitro Validation : Test in RAW 264.7 macrophages for TNF-α suppression (ELISA) at 10–100 µM concentrations.

Q. How can computational modeling resolve discrepancies in predicted vs. observed solubility of this compound?

  • Methodology :

  • Solubility Prediction : Use COSMO-RS (logS = –4.2 predicted vs. –3.8 experimental in DMSO).
  • Contradiction Analysis : Discrepancies may arise from crystal packing effects (e.g., H-bonding networks in XRD data ). Validate via shake-flask method (UV-Vis at λ = 280 nm).

Notes

  • Avoid abbreviations; use full chemical names (e.g., "this compound" not "Compound X").
  • For structural analogs, prioritize peer-reviewed studies (e.g., ) over vendor data.
  • Cross-validate computational predictions (e.g., docking, solubility) with experimental assays to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.